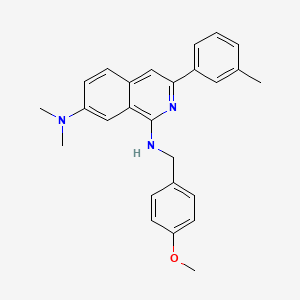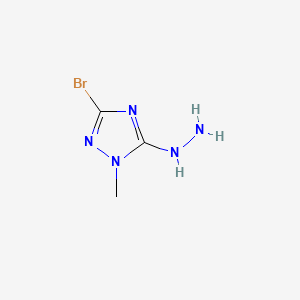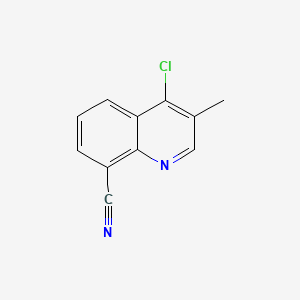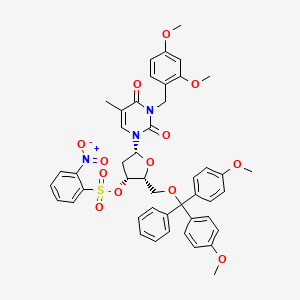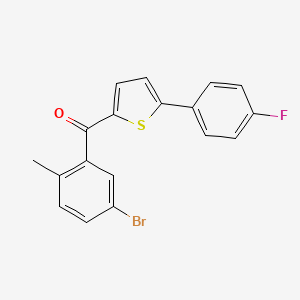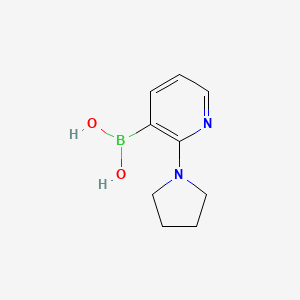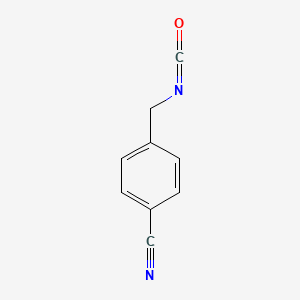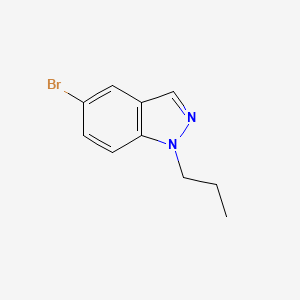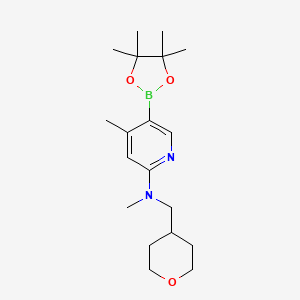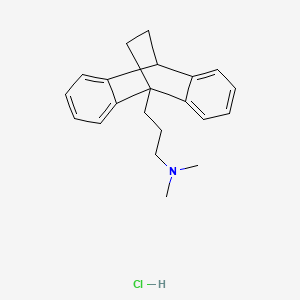
N-Methyl Maprotiline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Maprotiline Hydrochloride is a tetracyclic antidepressant used primarily in the treatment of depressive disorders. It is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing mood. This compound is closely related to other secondary amine tricyclic antidepressants but has distinct anxiolytic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Maprotiline Hydrochloride involves the reaction of 9,10-ethanoanthracene-9(10H)-propanamine with methyl iodide under basic conditions to introduce the N-methyl group. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as ultramicro disintegration and drop pill manufacturing are employed to improve the dissolution rate and stability of the final product .
化学反応の分析
Types of Reactions
N-Methyl Maprotiline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides are commonly used for substitution reactions
Major Products
The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which can have different pharmacological properties .
科学的研究の応用
N-Methyl Maprotiline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reuptake inhibition of neurotransmitters.
Biology: Employed in research on neurotransmitter pathways and their role in mood regulation.
Medicine: Investigated for its potential in treating various mood disorders, including major depressive disorder and anxiety.
Industry: Utilized in the development of new antidepressant formulations and delivery methods .
作用機序
N-Methyl Maprotiline Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine at the presynaptic neuronal membrane. This increases the synaptic concentration of norepinephrine, enhancing adrenergic neurotransmission and improving mood. The compound does not significantly affect serotonin reuptake, distinguishing it from other tricyclic antidepressants .
類似化合物との比較
N-Methyl Maprotiline Hydrochloride is similar to other secondary amine tricyclic antidepressants such as nortriptyline and protriptyline. it has unique anxiolytic properties and a different side effect profile. For example:
Nortriptyline: Primarily inhibits the reuptake of both norepinephrine and serotonin, with a higher incidence of anticholinergic side effects.
Protriptyline: More stimulating and less sedating compared to this compound .
Similar Compounds
- Nortriptyline
- Protriptyline
- Amitriptyline
- Desipramine
These compounds share structural similarities but differ in their pharmacological profiles and side effect spectra .
特性
IUPAC Name |
N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBLXPMCFCXWFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
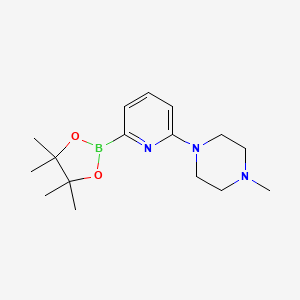
![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)
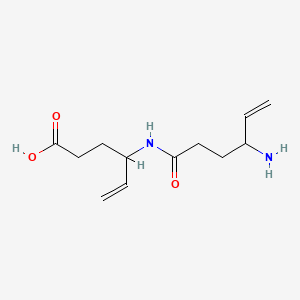
![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)
